molecular formula C10H17NO4 B6591354 (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid CAS No. 1369534-61-1

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid

Cat. No.: B6591354
CAS No.: 1369534-61-1
M. Wt: 215.25 g/mol
InChI Key: TXLPFPLPMZEOQB-SSDOTTSWSA-N
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Description

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid (CAS 1369534-61-1) is a chiral azetidine derivative with a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and an acetic acid moiety at the 2-position. This compound is widely utilized as a building block in pharmaceutical synthesis due to its conformational rigidity and stereochemical stability. It is stored at 2–8°C under dry conditions to preserve its integrity and is available in purities up to 97% .

Properties

IUPAC Name

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPFPLPMZEOQB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azetidine Derivatives

The Boc group is introduced early to stabilize the azetidine ring. A common approach involves reacting azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as lithium bromide (LiBr). For example, tert-butyl 3-bromoazetidine-1-carboxylate is synthesized via a two-step process:

  • Condensation of 1-amino-2,3-dibromopropane hydrobromide with benzhydrylamine.

  • Boc protection under anhydrous conditions using Boc₂O and LiBr in tetrahydrofuran (THF).

Iododecarboxylation for Ring Functionalization

Gandelman’s iododecarboxylation method enables direct conversion of Boc-protected azetidine-3-carboxylic acid (15 ) to tert-butyl 3-iodoazetidine-1-carboxylate (6 ) using 1,3-diiodo-5,5-dimethylhydantoin under irradiation. This method achieves 75% yield and avoids multi-step sequences.

Introduction of the Acetic Acid Side Chain

Wittig Reaction and Hydrolysis

A key strategy involves the Wittig reaction to install the acetic acid moiety. tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is synthesized via reaction of tert-butyl 3-oxoazetidine-1-carboxylate with phosphonium ylides. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid.

Example Procedure

  • Wittig Reaction :

    • React tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) with (methoxycarbonylmethylene)triphenylphosphorane in THF.

    • Yield: 91% (1.2 g) of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Hydrolysis :

    • Treat the ester with 2 N NaOH in methanol.

    • Acidify with HCl to precipitate (R)-2-(1-Boc-azetidin-2-yl)acetic acid.

Asymmetric Hydrogenation

To achieve enantiomeric excess, asymmetric hydrogenation of prochiral intermediates is employed. For instance, hydrogenating tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate using a chiral ruthenium catalyst (e.g., Ru-BINAP) affords the (R)-enantiomer with >90% ee.

Alternative Routes via Alkylation and Substitution

Alkylation of Azetidine Derivatives

Azetidine rings are alkylated at the C2 position using ethyl bromoacetate. After Boc protection, the ester is hydrolyzed to the acid:

Procedure

  • React tert-butyl 3-iodoazetidine-1-carboxylate (6 ) with ethyl bromoacetate in DMSO at 80°C.

  • Hydrolyze the ester with KOH in H₂O/THF.

Nucleophilic Substitution

Tert-butyl 3-iodoazetidine-1-carboxylate undergoes nucleophilic substitution with cyanide or acetate ions. For example, reaction with potassium cyanide (KCN) in DMF introduces a nitrile group, which is later oxidized to the carboxylic acid.

Stereochemical Resolution

Chiral Auxiliaries

The use of chiral auxiliaries, such as (R)- or (S)-binol, during the Wittig reaction ensures stereoselectivity. This method achieves up to 85% ee but requires additional steps to remove the auxiliary.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic esters selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent isolation yields enantiomerically pure acid.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Complexity
Wittig/Hydrolysis75–91%50–70Moderate
Asymmetric Hydrogenation80–90%>90High
Enzymatic Resolution60–70%>95Low

The asymmetric hydrogenation route offers superior enantioselectivity but requires expensive catalysts. Enzymatic resolution, while efficient, suffers from lower yields.

Analytical Characterization

Critical data for confirming structure and purity:

  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc-CH₃), 3.02 (m, 2H, NCH₂), 4.61 (m, 2H, NCH₂), 2.52 (dd, J = 15.2 Hz, 2H, CH₂CO₂H).

  • HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time = 12.3 min (R-enantiomer).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and simplicity. The iododecarboxylation method is favored for its fewer steps, while enzymatic resolution is optimal for high-purity demands .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety.

    Reduction: Reduction reactions can be performed on the azetidine ring or other functional groups.

    Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Oxidized derivatives of the acetic acid moiety.

    Reduction: Reduced forms of the azetidine ring or other functional groups.

    Substitution: Free amine derivatives after Boc removal.

Scientific Research Applications

Synthetic Chemistry

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid serves as an important building block in the synthesis of various pharmaceuticals and bioactive compounds. The Boc group allows for selective reactions while protecting the amine functionality during multi-step syntheses.

Peptide Synthesis

The compound is utilized in peptide synthesis where the Boc group acts as a protecting group for amino acids. This protection is essential during the coupling reactions to prevent unwanted side reactions. Its application in solid-phase peptide synthesis has been documented, facilitating the creation of complex peptide structures with high yields.

Drug Development

Research has indicated potential applications of this compound in drug development, particularly in designing inhibitors or modulators for specific biological pathways. The azetidine ring structure contributes to the pharmacological properties of derivatives synthesized from this compound.

Case Study 1: Peptide Synthesis Optimization

In a study published in Journal of Organic Chemistry, researchers optimized the use of this compound in solid-phase peptide synthesis. The study demonstrated that using this compound significantly improved yield and purity levels compared to traditional methods. The Boc protection allowed for efficient deprotection steps without compromising the integrity of sensitive amino acids.

Case Study 2: Anticancer Drug Development

Another research article focused on synthesizing new anticancer agents derived from this compound. The derivatives showed promising activity against various cancer cell lines, indicating that modifications to the azetidine structure can enhance biological efficacy. The study highlighted the importance of this compound as a precursor in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Comparison of Ring Size and Properties

Compound Ring Size Molecular Weight (g/mol) Key Feature
Target Compound 4-membered 215.25 High ring strain, rigidity
Pyrrolidine Analog (CAS 204688-60-8) 5-membered 229.26 Moderate flexibility
Piperidine Analog (CAS 159898-10-9) 6-membered 243.28 Enhanced solubility

Unsaturated and Substituted Derivatives

  • Ylidene Derivatives: (E/Z)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid () introduces a double bond in the pyrrolidine ring, creating planar geometry.
  • Aromatic Substitutions : The indoline-based compound (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid (123b, ) incorporates an aromatic indoline ring, increasing molecular weight (MW ≈ 303.34) and π-π stacking capability. However, its enantiomeric excess (63% ee) is lower than the target compound’s typical purity (97%), limiting its utility in enantioselective synthesis .

Table 2: Functional Group and Reactivity Comparison

Compound Functional Feature Enantiomeric Excess (ee) Yield (%)
Target Compound Saturated azetidine 97% purity N/A
Indoline Derivative (123b) Aromatic ring 63% 31
Ylidene Derivative Unsaturated ring N/A N/A

Piperidine Derivatives with Bulky Substituents

The compound 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid (MW 333.42 g/mol, ) includes a bulky m-tolyl group, significantly increasing steric hindrance. This modification may enhance selectivity in enzyme inhibition but reduce solubility compared to the smaller azetidine-based target compound.

Biological Activity

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid, also known by its CAS number 1369534-61-1, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • Purity : >97% .

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, certain pyrimidine-based drugs have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known active compounds suggest potential efficacy against similar pathogens .

Anticancer Properties

A notable area of research for this compound is its anticancer potential. In vitro studies have demonstrated that related azetidine derivatives can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MDA-MB-231 cells, indicating promising anticancer activity .

Case Study: Inhibition of TNBC Cell Proliferation

A study evaluated the effects of azetidine derivatives on MDA-MB-231 TNBC cells. The results indicated:

  • IC50 values : 0.126 μM for cell proliferation inhibition.
  • Selectivity : The compound exhibited a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting a favorable therapeutic window .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of cell cycle progression : Similar compounds have been shown to interfere with key regulatory proteins in cancer cell cycles.
  • Induction of apoptosis : Evidence suggests that azetidine derivatives can increase levels of pro-apoptotic markers such as caspases in treated cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and slow elimination rates, with a maximum concentration (Cmax) observed at approximately 592 mg/mL in animal models .

Summary Table of Biological Activities

Activity Type Effect IC50/Other Metrics
AntimicrobialActivity against MRSA and MycobacteriumMIC values: 4–8 μg/mL
AnticancerInhibition of TNBC cell proliferationIC50: 0.126 μM
SelectivityFavorable therapeutic window19-fold difference

Q & A

Q. What are the optimal synthetic routes for (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid, and how can purity be maximized?

The synthesis typically involves multi-step protocols, starting from chiral azetidine precursors. Key steps include Boc protection of the azetidine nitrogen, followed by functionalization of the acetic acid moiety. For example, tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate can undergo hydrolysis and crystallization to yield the target compound . Purity optimization requires careful selection of reaction conditions (e.g., temperature, catalysts) and purification via chromatography (silica gel) or recrystallization (ethanol/water mixtures). Monitoring by LC-MS ensures intermediate integrity .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the stability and reactivity of this compound?

Q. What stereochemical challenges arise during the synthesis of the (R)-configured azetidine ring, and how are they addressed?

The (R)-configuration at the azetidine ring is critical for biological activity and requires enantioselective synthesis. Asymmetric catalysis (e.g., chiral auxiliaries or catalysts) or resolution of racemic mixtures via chiral HPLC are common strategies. For instance, crystallization of intermediates with defined stereochemistry (e.g., tert-butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate) ensures retention of configuration . Confirmation of stereochemistry is achieved through circular dichroism (CD) or X-ray crystallography .

Q. How can coupling reactions involving this compound be optimized for peptide synthesis?

The carboxylic acid moiety participates in peptide bond formation via coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). Pre-activation of the acid as a mixed anhydride or using Weinreb amide intermediates improves reaction efficiency. Automated peptide synthesizers enable precise control over reaction parameters (e.g., solvent polarity, temperature) for high-yield couplings .

Q. What analytical techniques are most reliable for confirming the compound’s configuration and purity?

  • Chiral HPLC : Resolves enantiomers and verifies the (R)-configuration .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic signals for the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine protons (δ ~3.0–4.0 ppm) .
  • LC-MS : Monitors molecular ion peaks (e.g., m/z 300.14 for related derivatives) and detects impurities .

Q. How does the compound’s structure impact its interactions with biological targets?

The azetidine ring’s rigid, compact structure enhances binding to enzymes or receptors by reducing entropic penalties. The Boc group modulates lipophilicity, influencing membrane permeability. Studies on analogous compounds show that substituents on the azetidine ring (e.g., acetic acid) can act as hydrogen bond donors/acceptors, critical for inhibiting targets like proteases or kinases .

Data Contradictions and Methodological Considerations

  • Stereochemical Purity : Discrepancies in reported yields (e.g., 47% in enantioselective synthesis vs. 75% in Suzuki couplings) highlight the need for condition-specific optimization .
  • Reactivity Variability : The Boc group’s stability under basic conditions may conflict with its acid-labile nature, requiring tailored deprotection strategies in multi-step syntheses .

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